molecular formula C18H23FN4 B7542620 N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine

N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine

Cat. No. B7542620
M. Wt: 314.4 g/mol
InChI Key: ICRZRLRLBMVKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.

Mechanism of Action

N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are the cells that give rise to most B-cell malignancies. By inhibiting BTK, N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine has been shown to have potent activity against a wide range of B-cell malignancies, including those that are resistant to other therapies. It has also been shown to have minimal toxicity in normal cells, indicating a favorable therapeutic index. N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. In addition, N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine has been shown to enhance the activity of other anti-cancer agents, suggesting that it may be useful in combination therapy.

Advantages and Limitations for Lab Experiments

N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine has several advantages for use in laboratory experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established. In addition, N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine may have limitations in certain types of cancer, and further studies are needed to determine its optimal use in different patient populations.

Future Directions

There are several future directions for the development of N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK plays a critical role in the activation of immune cells, and inhibitors of BTK have been shown to be effective in preclinical models of autoimmune disease. Another potential application is in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors and chemotherapy drugs. Finally, further studies are needed to determine the optimal dosing and scheduling of N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine, and to identify biomarkers that can predict response to therapy.

Synthesis Methods

The synthesis of N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine involves several steps, including the preparation of the pyrazole and indole intermediates, followed by their coupling to form the final product. The synthesis of the pyrazole intermediate involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization with 4-chloroacetylacetone. The indole intermediate is prepared by reacting 6-fluoroindole with 3-bromopropylamine. The coupling of the two intermediates is achieved by reacting them with each other in the presence of a palladium catalyst.

Scientific Research Applications

N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine has also been tested in clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The results of these trials have shown promising efficacy and safety profiles, with manageable side effects.

properties

IUPAC Name

N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4/c1-18(2,3)17-13(11-22-23-17)9-20-7-6-12-10-21-16-8-14(19)4-5-15(12)16/h4-5,8,10-11,20-21H,6-7,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRZRLRLBMVKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)CNCCC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.